4-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methoxy groups, a morpholine ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of methoxy groups. The morpholine and piperidine rings are then synthesized and attached to the pyrimidine core through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may allow it to act as a ligand for specific receptors, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperidine-1-carbonyl)morpholine: Unique due to its combination of pyrimidine, morpholine, and piperidine rings.
[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanol: Similar structure but with an alcohol group instead of a ketone.
[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethane: Lacks the carbonyl group, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(4,6-dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-22-13-10-14(23-2)18-16(17-13)20-8-9-24-12(11-20)15(21)19-6-4-3-5-7-19/h10,12H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOJMVHJGGSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCOC(C2)C(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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